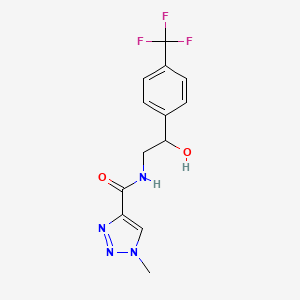

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The trifluoromethyl group attached to the phenyl ring suggests that it might have unique reactivity or properties compared to non-fluorinated analogs .

Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It also has a phenyl ring with a trifluoromethyl group attached, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the presence of the 1,2,3-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its specific structure and the presence of functional groups. For example, the trifluoromethyl group could influence the compound’s polarity and the triazole ring could contribute to its stability .Applications De Recherche Scientifique

Anticancer Research

Compounds with the trifluoromethyl group, such as the one , have been studied for their potential anticancer properties . The presence of the trifluoromethyl group can enhance the biological activity of pharmaceuticals, making them effective in cancer therapy. Research has been conducted on similar structures for their use in targeted therapies against various cancer cell lines.

Antiandrogen Activity

The trifluoromethylphenyl group is known to contribute to antiandrogen activity . This activity is crucial in the treatment of conditions like prostate cancer, where androgens can promote tumor growth. Compounds with this group can help in reducing testosterone levels selectively in the prostate.

Synthesis of Pharmaceutical Intermediates

The compound’s structure is useful in synthesizing intermediates for further pharmaceutical development . Its reactive sites allow for modifications that can lead to the creation of new drugs with improved efficacy and reduced side effects.

Organic Chemistry Research

In organic chemistry, such compounds are valuable for studying the effects of the trifluoromethyl group on the chemical behavior of molecules . This includes investigations into reactivity, stability, and the development of new synthetic routes for complex molecules.

Development of Antimicrobial Agents

Thiazole derivatives, which share a similar core structure with the compound , have shown diverse biological activities, including antimicrobial properties . Research into these compounds can lead to the development of new antibiotics or antifungal medications.

Neuroprotective Drug Design

The compound’s framework can be used to design drugs with neuroprotective effects. Thiazoles, for instance, are known to play a role in the synthesis of neurotransmitters and can be essential in treating neurological disorders .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFUELNKQWMNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)